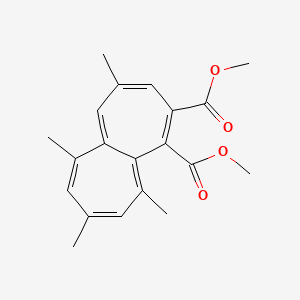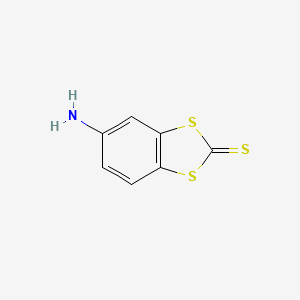
5-Amino-2H-1,3-benzodithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2H-1,3-benzodithiole-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of benzodithioles, which are characterized by a benzene ring fused with two sulfur atoms and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-1,3-benzodithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiole derivatives.
Scientific Research Applications
5-Amino-2H-1,3-benzodithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2H-1,3-benzodithiole-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1,3-Benzodithiole-2-thione: Shares a similar core structure but lacks the amino group.
2-Mercaptobenzothiazole: Contains a similar thione group but with a different ring structure.
Uniqueness: 5-Amino-2H-1,3-benzodithiole-2-thione is unique due to the presence of both an amino group and a thione group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106089-74-1 |
|---|---|
Molecular Formula |
C7H5NS3 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-amino-1,3-benzodithiole-2-thione |
InChI |
InChI=1S/C7H5NS3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2 |
InChI Key |
RDGJUTHXLHHOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
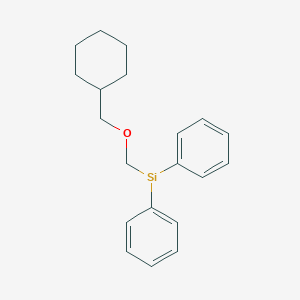
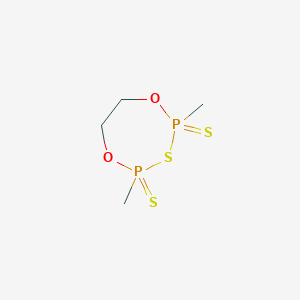
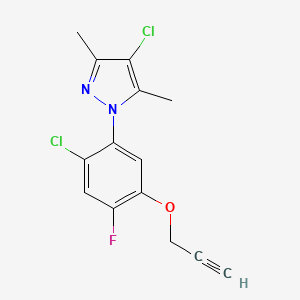
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
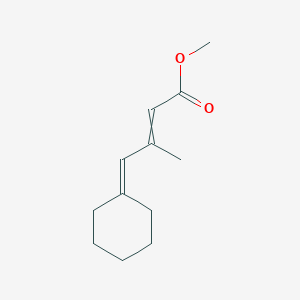
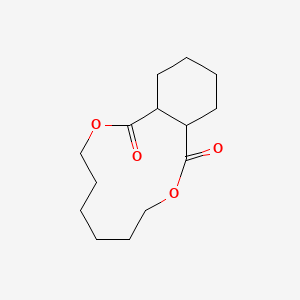
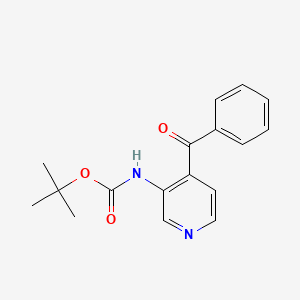
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
